molecular formula C17H12FNO2 B4245129 naphthalen-2-yl N-(2-fluorophenyl)carbamate

naphthalen-2-yl N-(2-fluorophenyl)carbamate

Cat. No.: B4245129
M. Wt: 281.28 g/mol
InChI Key: JYFJCVDGMIZZOU-UHFFFAOYSA-N
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Description

naphthalen-2-yl N-(2-fluorophenyl)carbamate is an organic compound with the molecular formula C17H12FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a naphthyl group and a fluorophenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl N-(2-fluorophenyl)carbamate typically involves the reaction of 2-naphthol with 2-fluorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

naphthalen-2-yl N-(2-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

naphthalen-2-yl N-(2-fluorophenyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalen-2-yl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways and cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-naphthyl (2-fluorophenyl)carbamate
  • 2-naphthyl (4-fluorophenyl)carbamate
  • 2-naphthyl (2,4-difluorophenyl)carbamate

Uniqueness

naphthalen-2-yl N-(2-fluorophenyl)carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring and the naphthyl group. This unique structure can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

naphthalen-2-yl N-(2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c18-15-7-3-4-8-16(15)19-17(20)21-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFJCVDGMIZZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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